molecular formula C12H24O3 B13858647 12-Hydroxylauric-d20 Acid

12-Hydroxylauric-d20 Acid

Cat. No.: B13858647
M. Wt: 236.44 g/mol
InChI Key: ZDHCZVWCTKTBRY-KHKAULECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxylauric-d20 Acid (C₁₂H₂₄O₃) is a deuterated derivative of 12-hydroxylauric acid, where 20 hydrogen atoms are replaced with deuterium (²H). This compound is synthesized to serve as a stable isotope-labeled internal standard in mass spectrometry (MS)-based metabolic assays, particularly in studies involving cytochrome P450 enzymes like CYP168A1 . Its isotopic purity exceeds 95%, with a measured value of 98.3%, and the deuterium distribution peaks at d20 (74.79%) .

Properties

Molecular Formula

C12H24O3

Molecular Weight

236.44 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

ZDHCZVWCTKTBRY-KHKAULECSA-N

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 12-Hydroxylauric-d20 Acid

Deuterium Incorporation Techniques

Deuterium labeling is achieved through stable isotope exchange or synthesis from deuterated starting materials. Common methods include:

  • Catalytic hydrogen-deuterium exchange on lauric acid or its derivatives under controlled conditions.
  • Use of deuterated reagents during fatty acid synthesis to incorporate deuterium at specific carbon positions.

This step ensures that the final product contains up to 20 deuterium atoms replacing hydrogen, enhancing its mass and enabling mass spectrometry differentiation.

Hydroxylation Methods

Two principal hydroxylation methods are used:

Enzymatic Hydroxylation Using Cytochrome P450 Enzymes
  • Cytochrome P450 monooxygenases, particularly bacterial isoforms like CYP168A1 from Pseudomonas aeruginosa, catalyze regioselective hydroxylation of lauric acid at the ω-1 or ω positions, producing 11- and 12-hydroxylauric acid respectively.
  • Enzymatic hydroxylation is performed under mild conditions with cofactors such as NADPH or via hydroperoxide shunt pathways.
  • Optimized reaction conditions include CYP168A1 at 1 µM, lauric acid at 10 µM, and hydroperoxides at 0.25 mM, with reaction times around 120 minutes to maximize hydroxylation yield.
Chemical Hydroxylation via Catalytic Hydrogenation and Ester Cleavage
  • A process adapted from the production of 12-hydroxystearic acid from castor oil involves initial hydrogenation of the fatty acid ester, followed by alkaline ester cleavage and acid neutralization to yield the hydroxy fatty acid.
  • Although primarily applied to longer-chain fatty acids, similar catalytic hydrogenation and hydrolysis methods can be adapted for lauric acid derivatives.
  • Enzymatic hydrolysis at 15-50°C with lipases or other enzymes can precede chemical steps to generate ricinoleic acid analogs, which upon hydrogenation yield hydroxy fatty acids.

Chemical Synthesis Route from 11-Bromo-Undecanoic Acid

A classical chemical synthesis route involves:

  • Conversion of 11-bromo-undecanoic acid to the acid chloride using thionyl chloride.
  • Reduction with lithium aluminum hydride to yield 11-bromo-undecanol.
  • Treatment with potassium cyanide under reflux to form a cyano intermediate.
  • Alkaline hydrolysis to yield 12-hydroxylauric acid with over 60% overall yield.

This multi-step synthesis can be adapted for deuterium labeling by using deuterated reagents or solvents during intermediate steps.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Conditions/Parameters Yield/Notes References
Enzymatic Hydroxylation (Cytochrome P450) Incubation of lauric acid with CYP168A1 1 µM CYP168A1, 10 µM lauric acid, 0.25 mM hydroperoxides, 120 min, 25°C High regioselectivity for 12-hydroxylauric acid; mild conditions; suitable for isotope-labeled substrates
Catalytic Hydrogenation & Ester Cleavage Hydrogenation of fatty acid esters, alkaline cleavage 15-50°C enzymatic hydrolysis, catalytic hydrogenation, acid neutralization Established for longer-chain analogs; adaptable to lauric acid derivatives
Chemical Synthesis via 11-Bromo-Undecanoic Acid Multi-step synthesis: acid chloride → reduction → cyanide substitution → hydrolysis Use of thionyl chloride, LiAlH4, KCN, reflux in aqueous ethanol >60% overall yield; classical synthetic route; adaptable for deuterium labeling

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Formation of 12-ketolauric-d20 acid.

    Reduction: Formation of 12-hydroxylauryl alcohol-d20.

    Substitution: Formation of various substituted lauric acid derivatives.

Mechanism of Action

The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 216.32 g/mol
  • Melting Point : 77–80°C
  • Isotopic Purity : 98.3% (d20 = 74.79%)
  • Role : Internal standard for quantifying hydroxylauric acid metabolites in LC-MS workflows .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of 12-Hydroxylauric-d20 Acid and Analogues

Compound Molecular Formula Functional Group Isotopic Labeling Key Applications
This compound C₁₂H₂₄O₃ -OH at C12 ²H (d20) LC-MS internal standard
12-Hydroxylauric Acid C₁₂H₂₄O₃ -OH at C12 None Enzyme substrate, synthesis
Lauric Acid C₁₂H₂₄O₂ -COOH None Fatty acid metabolism studies
12-Aminolauric Acid C₁₂H₂₅NO₂ -NH₂ at C12 None Biochemical synthesis

Key Observations:

  • Functional Groups: The hydroxyl (-OH) group in this compound enhances polarity compared to lauric acid (-COOH), improving solubility in aqueous buffers for enzymatic assays . The amino (-NH₂) group in 12-aminolauric acid increases reactivity with acids/oxidizers, limiting its use in oxidative environments .
  • Isotopic Labeling: Deuterium in this compound minimizes interference in MS detection, unlike non-labeled analogues .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Density (g/cm³) Solubility
This compound 77–80 Not reported Methanol-soluble
12-Hydroxylauric Acid 85–88 0.988 Polar solvents
Lauric Acid 44–46 0.880 Lipophilic

Key Observations:

  • Melting Points: Deuterium substitution slightly lowers the melting point compared to the non-deuterated form (77–80°C vs. 85–88°C) .
  • Solubility: The hydroxyl group in this compound improves methanol solubility, critical for LC-MS workflows .

Key Observations:

  • All compounds are classified as non-hazardous but require standard laboratory precautions.
  • Deuterated compounds like this compound necessitate strict storage conditions (4°C) to maintain isotopic integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.